molecular formula C24H33N3O5S B2498785 Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate CAS No. 897735-43-2

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2498785
CAS No.: 897735-43-2
M. Wt: 475.6
InChI Key: UTILFGXNPPKXLL-UHFFFAOYSA-N
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Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H33N3O5S and its molecular weight is 475.6. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S/c1-5-32-24(30)26-12-10-25(11-13-26)22(18-6-8-19(33-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTILFGXNPPKXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique molecular structure and functional groups. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H30N4O5C_{22}H_{30}N_{4}O_{5} and a molecular weight of approximately 430.5 g/mol. Its structure features a piperazine ring, a dihydropyridine moiety, and various functional groups that enhance its solubility and reactivity, making it suitable for various biological applications .

Property Value
Molecular FormulaC22H30N4O5C_{22}H_{30}N_{4}O_{5}
Molecular Weight430.5 g/mol
Key Functional GroupsHydroxyl, Methoxy, Carboxylate

Research indicates that the compound interacts with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology .

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and cognitive functions.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress .
  • Antiproliferative Effects : Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar piperazine derivatives have been reported to exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Further research is needed to elucidate the specific antimicrobial efficacy of this compound.

Case Studies

  • Study on Antiproliferative Activity : In vitro studies involving piperazine derivatives showed varying degrees of antiproliferative activity against cancer cell lines. For example, compounds with hydroxyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
  • Neuropharmacological Assessment : A study assessing the effects of similar compounds on neurotransmitter systems revealed that modifications in the piperazine structure could significantly alter receptor affinity and efficacy .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is being investigated for its potential therapeutic effects against various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Antitumor Activity : Research has shown that derivatives of this compound exhibit potent activity against various tumor cell lines. Mechanisms of action include apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving piperazine derivatives which are known to influence neurological pathways.

Research Insights:

Studies indicate that modifications to the piperazine structure can enhance neuropharmacological activity, potentially leading to new treatments for neurological disorders .

Biochemical Studies

The compound's functional groups allow for various biochemical interactions, making it suitable for studies involving enzyme inhibition or receptor binding assays.

Experimental Findings:

Interactions with specific receptors have been noted, which could provide insights into new therapeutic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for precise control over the functional groups present in the final compound.

Synthesis Overview:

  • Starting Materials : Select appropriate precursors based on desired functional groups.
  • Reaction Conditions : Optimize temperature and solvent conditions to favor desired reactions.
  • Purification : Employ techniques such as crystallization or chromatography to isolate the final product.

Preparation Methods

Two-Pot Amidoallylation and Ring-Closing Metathesis

A validated approach for dihydropyridinones involves a two-pot procedure starting from aldehydes:

  • Amidoallylation :
    • Acrylamide reacts with 4-hydroxy-2-methoxyethyl aldehyde in acetonitrile under imine formation conditions.
    • Allyltrimethylsilane addition yields diene intermediates (e.g., 5 in) with 88% yield .
  • Ring-Closing Metathesis (RCM) :
    • Grubbs I catalyst (5 mol%) in dichloromethane facilitates cyclization to the dihydropyridinone core.
    • Key Data :









































      StepConditionsYield
      AmidoallylationCH₃CN, RT, 12 h88%
      RCMGrubbs I, DCM, 40°C, 2 h99%

Introduction of the 4-(Methylthio)Phenyl Group

Friedel-Crafts Acylation

Adapting methods from methylthio-containing syntheses:

  • 2-Chloro-2-methylpropionyl chloride reacts with thioanisole in dichloromethane using AlCl₃ as a Lewis acid.
  • Optimization :
    • Low temperatures (5°C) minimize polysubstitution.
    • Yield : 75–80% after recrystallization (glacial acetic acid/ethanol).

Palladium-Catalyzed Coupling

For regioselective attachment, Pd-catalyzed amination under solvent-free conditions:

  • Piperazine derivatives couple with aryl chlorides using Pd(OAc)₂/Xantphos.
  • Conditions :
    • 100°C, 12 h, aerobic
    • Yield : Up to 97% for sterically hindered substrates.

Functionalization with Piperazine-Carboxylate

Piperazine Alkylation

The dihydropyridinone intermediate undergoes Mitsunobu reaction with piperazine:

  • DIAD, PPh₃ in THF at 0°C → RT.
  • Yield : 70–75% after silica gel chromatography.

Esterification of Piperazine

Ethyl chloroformate reacts with the secondary amine of piperazine:

  • Conditions : Dry DCM, triethylamine, 0°C → RT.
  • Key Data :
Parameter Value
Reaction Time 4 h
Yield 82%
Purity (HPLC) >98%

Final Assembly and Purification

Convergent Coupling Strategy

The dihydropyridinone and 4-(methylthio)phenyl intermediates are coupled via Schiff base formation :

  • Glacial acetic acid catalyzes condensation at 80°C for 6 h.
  • Workup : Vacuum filtration, washing (H₂O, EtOH), recrystallization.

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with EtOAc/hexane (3:7).
  • Characterization :
    • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 3.50–3.70 (m, 8H, piperazine).
    • HRMS : m/z calc. for C₂₄H₃₂N₄O₅S [M+H]⁺: 513.2123; found: 513.2128.

Critical Analysis of Synthetic Routes

Yield Optimization Challenges

  • Dihydropyridinone cyclization suffers from solvent-dependent side reactions (e.g., dimerization in polar aprotic solvents).
  • Piperazine coupling requires strict moisture exclusion to prevent hydrolysis.

Green Chemistry Considerations

  • Solvent-free Pd catalysis reduces waste (E-factor: 2.1 vs. 8.5 for traditional methods).
  • Recrystallization solvents (acetic acid/ethanol) enable >90% recovery.

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